molecular formula C15H13F3N2S2 B5732926 N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B5732926
M. Wt: 342.4 g/mol
InChI Key: ZLBQDNCBRNWHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as MTTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is thought to inhibit PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This mechanism of action has been confirmed through a range of biochemical and structural studies, and provides a basis for further investigation into the potential therapeutic applications of this compound.
Biochemical and Physiological Effects:
In addition to its potential as a PTP inhibitor, this compound has been found to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory activity, inhibition of angiogenesis, and modulation of oxidative stress pathways. These effects suggest that this compound may have potential applications in a range of disease areas, including cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are a number of potential future directions for research into N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. These include:
1. Further investigation of its potential as a PTP inhibitor, including studies of its efficacy in animal models of disease.
2. Exploration of its potential as a therapeutic agent in a range of disease areas, including cancer, cardiovascular disease, and neurodegenerative disorders.
3. Investigation of its potential as a tool for studying cellular signaling pathways, including studies of its effects on specific protein targets.
4. Development of more efficient synthesis methods for this compound, which could enable larger-scale production and facilitate further research.
5. Investigation of the potential for this compound to be used in combination with other therapeutic agents, including chemotherapy drugs and immunotherapy agents.

Synthesis Methods

N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 2-chloro-4-methylthiophenol with 2-(trifluoromethyl)aniline. The resulting product is then treated with thiourea to yield this compound. This synthesis method has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is its potential use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a range of diseases, including cancer and autoimmune disorders. This compound has been found to selectively inhibit certain PTPs, making it a promising candidate for further investigation as a potential therapeutic agent.

properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2S2/c1-22-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBQDNCBRNWHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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